REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=O)[CH:14]=1>C(O)(=O)C>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=[CH:1][C:2]2[NH:11][C:10](=[O:12])[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:14]=1
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Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(N1)=O
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Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 20 hours
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Duration
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20 h
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Type
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FILTRATION
|
Details
|
the precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with methanol
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=CC1=NC2=CC=CC=C2C(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |